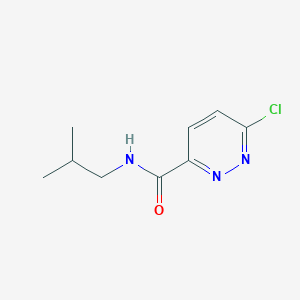
6-氯-N-异丁基吡啶并嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridazine ring, a carboxamide group, and a chloro substituent, making it a versatile molecule for research and industrial purposes.
科学研究应用
3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with isobutylamine under specific conditions . The reaction is carried out in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carboxamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridazinecarboxamides.
Oxidation Reactions: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction Reactions: Formation of corresponding amines or alcohols.
作用机制
The mechanism of action of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- can be compared with other similar compounds, such as:
3-Pyridazinecarboxamide, 6-chloro-N-propyl-: Similar structure but with a propyl group instead of an isobutyl group.
6-Chloro-N-(4-pyridinylmethyl)-3-pyridazinecarboxamide: Contains a pyridinylmethyl group instead of an isobutyl group.
6-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-pyridazinecarboxamide: Features a pyrazolyl group instead of an isobutyl group.
The uniqueness of 3-Pyridazinecarboxamide, 6-chloro-N-(2-methylpropyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
6-chloro-N-(2-methylpropyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(2)5-11-9(14)7-3-4-8(10)13-12-7/h3-4,6H,5H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMDUNFBYKSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)
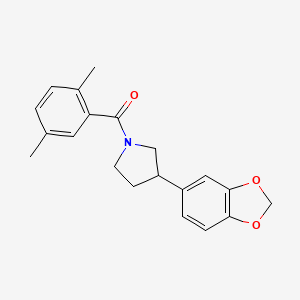
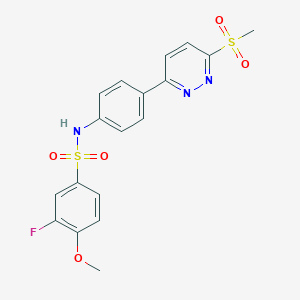
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2543169.png)
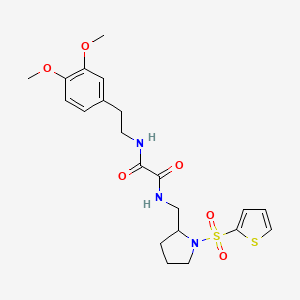
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2543173.png)
![Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine](/img/structure/B2543174.png)
![3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2543176.png)
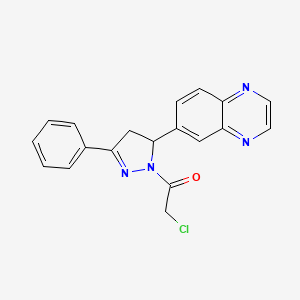
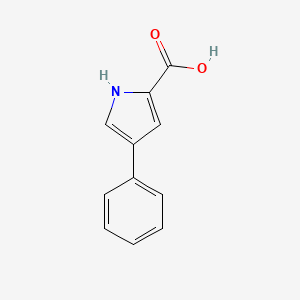
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2543180.png)
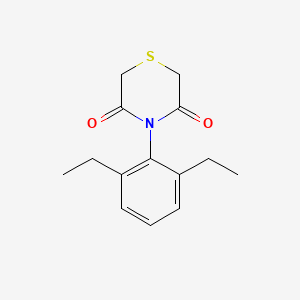
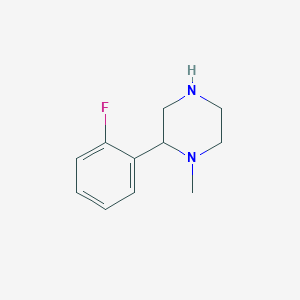
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2543186.png)
